REACTION_CXSMILES
|
ClC1N=C(N[C:9]2[CH:18]=[CH:17][C:16]([F:19])=[CH:15][C:10]=2[C:11]([NH:13][CH3:14])=[O:12])C(Cl)=CN=1.NC1C=CC=CC=1>>[F:19][C:16]1[CH:17]=[CH:18][CH:9]=[C:10]([CH:15]=1)[C:11]([NH:13][CH3:14])=[O:12]
|
Name
|
2-(2,5-Dichloro-pyrimidin-4-ylamino)-5-fluoro-N-methyl-benzamide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=NC=C(C(=N1)NC1=C(C(=O)NC)C=C(C=C1)F)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC1=CC=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=CC=C(C(=O)NC)C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |